molecular formula C27H27N5O B2513029 3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide CAS No. 923244-76-2

3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Numéro de catalogue: B2513029
Numéro CAS: 923244-76-2
Poids moléculaire: 437.547
Clé InChI: OTHLCBVXACJGNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenylamino groups. Its structure includes a 3,5-dimethylbenzamide moiety linked to a phenyl ring via an amide bond, which is further connected to a pyrimidin-2-ylamino group. The compound’s structural complexity emphasizes the importance of substituent effects on solubility, binding affinity, and metabolic stability.

Propriétés

IUPAC Name

3,5-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O/c1-17-5-7-22(8-6-17)29-25-16-20(4)28-27(32-25)31-24-11-9-23(10-12-24)30-26(33)21-14-18(2)13-19(3)15-21/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLCBVXACJGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,5-Dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H24_{24}N4_{4}. The compound features a central benzamide structure that is substituted with a pyrimidine moiety, which is known to enhance biological activity through various interactions with biological targets.

The compound is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes involved in cellular processes such as DNA methylation and protein synthesis.

  • Inhibition of DNA Methyltransferases : Similar compounds have shown significant inhibition of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. For instance, analogs have demonstrated potent inhibitory activity against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .
  • Enzymatic Interactions : The structural modifications in the compound can significantly affect its binding affinity to target enzymes. For example, the presence of specific functional groups can enhance or reduce the inhibitory activity against DNMTs and other targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTarget EnzymeIC50_{50} (µM)Efficacy (%)Notes
3,5-Dimethyl-N-[...]DNMT110 ± 190%Comparable to SGI-1027
3,5-Dimethyl-N-[...]DNMT3A0.990%Most potent among tested compounds
Analog AG9a28 ± 4ModerateWeak inhibition observed
Analog BOther kinases>50Low efficacyNot suitable for therapeutic use

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various benzamide derivatives, it was found that compounds similar to 3,5-dimethyl-N-[...] exhibited significant cytotoxicity against leukemia cell lines (KG-1), with IC50_{50} values in the micromolar range. The most effective derivatives induced apoptosis and reactivated silenced genes involved in cell cycle regulation .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications to the benzamide core can lead to enhanced potency against specific targets. For instance, substituting certain aromatic groups has been linked to increased binding affinity for DNMTs, highlighting the importance of molecular design in drug development .

Comparaison Avec Des Composés Similaires

Compound 1: 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide
  • Structural Differences: Core: Benzamide in both compounds, but Compound 1 replaces the pyrimidine ring with a pyridine ring. Substituents: The target compound has a pyrimidin-2-ylamino group, while Compound 1 uses a 6-methylpyridin-2-amine group. Linkage: Compound 1 includes an isoxazole-methoxy linker, absent in the target compound.
  • Synthesis :
    • Compound 1 was synthesized via acylation of 6-methylpyridin-2-amine with 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoyl chloride, yielding 18% after purification .
    • The low yield highlights challenges in coupling bulky aromatic amines, a consideration relevant to the target compound’s synthesis.
Triazine-Based Analogues ()
  • Structural Differences: Core: Triazine instead of pyrimidine. Substituents: Multiple dimethylamino-phenyl and pyrrolidin-1-yl groups, contrasting with the methyl-dominated substituents in the target compound.
  • Synthetic Insights :
    • Triazine derivatives in employ hydroxymethyl and oxo-pyrrolidinyl groups, suggesting divergent strategies for enhancing solubility or hydrogen-bonding capacity .

Physicochemical and Functional Properties

Table 1: Key Comparisons
Property Target Compound Compound 1 () Triazine Analogues ()
Core Heterocycle Pyrimidine Pyridine Triazine
Key Substituents 3,5-Dimethylbenzamide, 4-methylphenylamino Isoxazole-methoxy, 6-methylpyridinyl Dimethylamino-phenyl, pyrrolidinyl
Synthetic Yield Not reported 18% Not reported
Potential Applications Kinase inhibition (inferred) Not specified Not specified
Substituent Effects :
  • Methyl Groups : The 3,5-dimethylbenzamide in the target compound likely increases lipophilicity compared to Compound 1’s isoxazole-methoxy group, which may enhance aqueous solubility .
  • Amino Linkers: The pyrimidin-2-ylamino group in the target compound could improve binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to pyridine or triazine cores .

Reaction Conditions and Optimization

  • Acylation Efficiency : Compound 1’s low yield (18%) underscores the difficulty of coupling sterically hindered amines, suggesting that the target compound’s synthesis might require optimized conditions (e.g., higher temperatures or alternative catalysts) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.